1H-Indole-5-sulfonic acid, 2-methyl-: Structural Utility and Synthetic Architecture
1H-Indole-5-sulfonic acid, 2-methyl-: Structural Utility and Synthetic Architecture
Topic: 1H-Indole-5-sulfonic acid, 2-methyl- Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
In the landscape of heterocyclic building blocks, 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3) occupies a critical niche.[1] Unlike the parent indole, which is prone to oxidative degradation and non-specific electrophilic attack, the 2-methyl-5-sulfonic acid derivative offers a stabilized, water-soluble scaffold with orthogonal reactivity.
For drug development professionals, this molecule serves two primary functions:
-
A Privileged Pharmacophore Precursor: It is the direct parent of 2-methylindole-5-sulfonamides, a structural motif found in diverse bioactive agents ranging from COX-2 inhibitors to antiviral non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
A Robust Synthon: The C5-sulfonic acid group provides a handle for further functionalization (via sulfonyl chlorides) while the C2-methyl group blocks the reactive 2-position, directing subsequent electrophilic substitutions to the C3 position or preventing oxidative dimerization.
This guide details the physicochemical profile, a self-validating synthesis protocol via the Fischer Indole method, and the downstream derivatization logic for medicinal chemistry applications.
Chemical Identity & Physical Properties[2][3][4][5][6]
Nomenclature and Identifiers[2][4]
Physicochemical Profile
The introduction of the sulfonic acid group dramatically alters the properties of the lipophilic 2-methylindole core, rendering it amphiphilic and highly polar.
| Property | Value / Description | Context for Handling |
| Appearance | Off-white to pale beige crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | >280 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (SO |
| Solubility | High in H | Requires polar solvents for reactions; precipitates from non-polar media. |
| Acidity (pKa) | pKa | Strong acid behavior; exists as a zwitterion in neutral water. |
| Density | 1.498 g/cm³ (Predicted) | Significantly denser than parent indole (1.07 g/cm³). |
Synthetic Architecture: The Fischer Indole Logic
While direct sulfonation of 2-methylindole is possible, it suffers from regioselectivity issues (competing C3 vs. C5 sulfonation) and harsh conditions that promote polymerization. The Fischer Indole Synthesis is the superior, self-validating route for generating 2-methyl-1H-indole-5-sulfonic acid with high regiochemical fidelity.
Mechanistic Rationale
By reacting 4-hydrazinobenzenesulfonic acid (derived from sulfanilic acid) with acetone (or its equivalent), the regiochemistry is locked before the indole ring forms.
-
Regiocontrol: The para-substituent on the hydrazine phenyl ring invariably maps to the 5-position of the resulting indole.
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C2-Methylation: The use of acetone ensures the placement of the methyl group at C2.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from starting materials to the isolated sulfonic acid.
Caption: Regioselective synthesis of 2-methyl-1H-indole-5-sulfonic acid via Fischer Indole Cyclization.
Validated Experimental Protocol
Objective: Synthesis of 2-methyl-1H-indole-5-sulfonic acid on a 50 mmol scale.
Reagents:
-
4-Hydrazinobenzenesulfonic acid (9.4 g, 50 mmol)
-
Acetone (50 mL, excess)
-
Acetic Acid (Glacial, 50 mL)
-
Polyphosphoric Acid (PPA) or ZnCl
(Catalyst)
Step-by-Step Methodology:
-
Hydrazone Formation: Suspend 4-hydrazinobenzenesulfonic acid in a mixture of acetic acid (30 mL) and acetone (20 mL). Heat gently (40 °C) for 30 minutes. The solid should dissolve or change form as the hydrazone is generated.
-
Cyclization: Add the catalyst (e.g., 10 g ZnCl
or 20 g PPA). Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours.-
Checkpoint: Monitor by TLC (eluent: MeOH/DCM 1:9). The starting hydrazine spot will disappear, and a fluorescent indole spot will appear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring.
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Isolation: The product often precipitates as a zwitterionic solid. If no precipitate forms (due to high water solubility), salt out with NaCl or evaporate the organic solvent fraction if extraction was performed (using n-Butanol).
-
Purification: Recrystallize from water/ethanol.
-
Yield Expectation: 60-75%.
-
Chemical Reactivity & Derivatization
For medicinal chemistry, the free sulfonic acid is rarely the endpoint. It is almost exclusively converted to the sulfonyl chloride , a versatile electrophile for coupling with amines to create sulfonamides.
Activation to Sulfonyl Chloride
The conversion requires thionyl chloride (SOCl
Derivatization Pathway Diagram
Caption: Activation of the sulfonic acid core to generate sulfonamide libraries.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.
Proton NMR ( H-NMR) in DMSO-d
- 11.2 ppm (s, 1H): Indole N-H (Broad, exchangeable).
-
8.05 ppm (d, J=1.5 Hz, 1H): C4-H (Ortho to sulfonate, meta to indole N). This is the most deshielded aromatic proton due to the SO
H group. - 7.55 ppm (dd, J=8.5, 1.5 Hz, 1H): C6-H.
- 7.35 ppm (d, J=8.5 Hz, 1H): C7-H.
- 6.20 ppm (s, 1H): C3-H. Characteristic of 2-substituted indoles.
-
2.40 ppm (s, 3H): C2-CH
.
Mass Spectrometry (ESI-MS)
-
Negative Mode (ESI-): m/z 210.0 [M-H]
. This is the dominant species for sulfonic acids.
Safety & Handling (MSDS Summary)
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Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). The sulfonic acid moiety is corrosive.[5]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.
References
-
PubChem. 2-Methyl-1H-indole-5-sulfonic acid. National Library of Medicine. Available at: [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]
-
Organic Syntheses. Ethyl 2-Methylindole-5-carboxylate. (Provides analogous experimental conditions for 5-substituted-2-methylindoles). Available at: [Link]
